![molecular formula C17H18O2S B3022297 2'-Methoxy-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-25-1](/img/structure/B3022297.png)
2'-Methoxy-3-(2-thiomethylphenyl)propiophenone
Overview
Description
2’-Methoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H16O2S. It is characterized by the presence of a methoxy group, a thiomethyl group, and a propiophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the Friedel-Crafts acylation of 2-thiomethylphenyl with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2’-Methoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’-Methoxy-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2’-Methoxy-3-(2-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:
2’-Methoxypropiophenone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
3-(2-Thiomethylphenyl)propiophenone: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
2’-Methoxy-3-(2-methylphenyl)propiophenone: Contains a methyl group instead of a thiomethyl group, leading to different chemical and biological properties.
The uniqueness of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
2'-Methoxy-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-25-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18OS2
- Molecular Weight : 306.45 g/mol
The compound features a methoxy group, a thiomethyl group, and a propiophenone moiety, contributing to its unique chemical behavior and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
- Antioxidant Properties : It has been reported to exhibit antioxidant activity, which may help in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its potential therapeutic effects.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Cellular Targets : The thiomethyl group may facilitate interactions with cellular proteins or enzymes, altering their activity.
- Oxidative Stress Reduction : The antioxidant properties are thought to arise from the ability to scavenge free radicals.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating its potential as an antioxidant agent.
Concentration (µg/mL) | % Inhibition |
---|---|
50 | 30 |
100 | 55 |
200 | 75 |
Study 3: Enzyme Inhibition
Research focused on the inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The compound showed promising results with an IC50 value of 45 µM.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-16-9-5-4-8-14(16)15(18)12-11-13-7-3-6-10-17(13)20-2/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMXWASBJXKLLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644308 | |
Record name | 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-25-1 | |
Record name | 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.